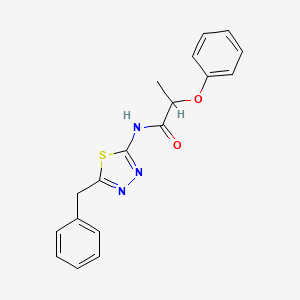![molecular formula C17H22N4O2S B11166101 4-[(2-methylpropanoyl)amino]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11166101.png)
4-[(2-methylpropanoyl)amino]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-METHYLPROPANAMIDO)-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a benzamide core linked to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYLPROPANAMIDO)-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Amidation Reaction:
Final Coupling: The final step involves coupling the thiadiazole derivative with the benzamide core under basic conditions, often using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(2-METHYLPROPANAMIDO)-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the amide group to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(2-METHYLPROPANAMIDO)-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interaction with various enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(2-METHYLPROPANAMIDO)-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in the inflammatory pathway, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(2-AMINO-2-METHYLPROPYL)PHENOL: This compound shares a similar amido group but lacks the thiadiazole ring.
4-HYDROXYPHENTERMINE: Similar in structure but with different functional groups, leading to different biological activities.
Uniqueness
4-(2-METHYLPROPANAMIDO)-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to the presence of both the benzamide and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H22N4O2S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(2-methylpropanoylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H22N4O2S/c1-10(2)9-14-20-21-17(24-14)19-16(23)12-5-7-13(8-6-12)18-15(22)11(3)4/h5-8,10-11H,9H2,1-4H3,(H,18,22)(H,19,21,23) |
InChI Key |
KTAHMXYAIUKUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chloro-4-methylphenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166018.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11166026.png)
![N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11166029.png)
![1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenylmethanesulfonyl-ethanone](/img/structure/B11166038.png)
![N-[4-(dimethylamino)phenyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B11166044.png)
![1-(3,4-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166049.png)
![3-(benzylsulfonyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11166055.png)
![4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B11166060.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166061.png)
![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B11166062.png)

![N-(3-butoxypropyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11166073.png)


